



Application Note: 1H and 13C NMR Characterization of (E)-hept-2-enenitrile

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Compound of Interest		
Compound Name:	(E)-hept-2-enenitrile	
Cat. No.:	B15484019	Get Quote

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Introduction

(E)-hept-2-enenitrile is an unsaturated nitrile, a class of organic compounds that are valuable intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The presence of both a carbon-carbon double bond and a nitrile group in its structure gives it unique reactivity and makes it a versatile building block. Accurate structural elucidation is paramount for its application in complex molecular synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of **(E)-hept-2-enenitrile** and presents the predicted spectral data for reference.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectral data in public databases, the following 1H and 13C NMR data for **(E)-hept-2-enenitrile** have been generated using a validated prediction algorithm. These values serve as a reliable reference for the identification and characterization of the compound.

Predicted ¹H NMR Data



Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for **(E)-hept-2-enenitrile** in CDCl₃.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.45	d	10.7
H-3	6.75	dt	10.7, 7.2
H-4	2.25	q	7.2
H-5	1.45	sextet	7.4
H-6	1.35	sextet	7.5
H-7	0.90	t	7.4

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-hept-2-enenitrile in CDCl₃.

Carbon	Chemical Shift (δ, ppm)
C-1 (CN)	117.5
C-2	97.0
C-3	155.0
C-4	33.0
C-5	29.5
C-6	22.0
C-7	13.5

Experimental Protocols

The following protocols are designed to provide a standardized method for the NMR analysis of **(E)-hept-2-enenitrile** and similar liquid organic compounds.



Sample Preparation

- Sample Purity: Ensure the **(E)-hept-2-enenitrile** sample is of high purity to avoid interference from impurities in the NMR spectrum.
- Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility.
 Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
- Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of **(E)-hept-2-enenitrile** in 0.6-0.7 mL of the chosen deuterated solvent.
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Data Acquisition

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
 - Number of Scans (NS): 16 to 64, depending on the sample concentration.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 3-4 seconds.
 - Spectral Width (SW): 0-12 ppm.
 - Temperature: 298 K.



¹³C NMR Data Acquisition

- Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
 - Number of Scans (NS): 1024 to 4096, as the ¹³C nucleus is less sensitive.
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): 1-2 seconds.
 - Spectral Width (SW): 0-200 ppm.
 - Temperature: 298 K.

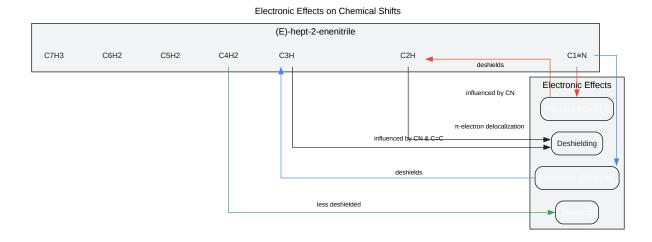
Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative proton ratios.

Logical Relationships in Chemical Shifts

The chemical shifts observed in the NMR spectra of **(E)-hept-2-enenitrile** are influenced by the electronic environment of each nucleus. The following diagram illustrates the key electronic effects within the molecule.





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Caption: Influence of nitrile and alkene groups on chemical shifts.

The electron-withdrawing nature of the nitrile group (-I and -M effects) causes significant deshielding of the vinylic protons (H-2 and H-3) and their corresponding carbons (C-2 and C-3), shifting their signals downfield in the NMR spectra. The alkyl chain protons and carbons are progressively more shielded as their distance from the unsaturated system increases.

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